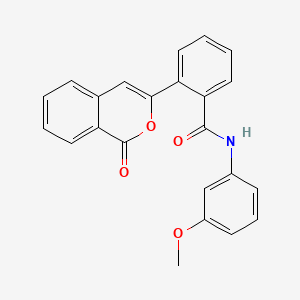

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

Description

Properties

Molecular Formula |

C23H17NO4 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-(1-oxoisochromen-3-yl)benzamide |

InChI |

InChI=1S/C23H17NO4/c1-27-17-9-6-8-16(14-17)24-22(25)20-12-5-4-11-19(20)21-13-15-7-2-3-10-18(15)23(26)28-21/h2-14H,1H3,(H,24,25) |

InChI Key |

QTHNWUDPVHAPFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 2-Carboxybenzoyl Chloride

The benzamide core is synthesized via amidation of 2-carboxybenzoyl chloride with 3-methoxyaniline. This method employs Schotten-Baumann conditions:

Key Conditions :

Palladium-Catalyzed Coupling for Substituted Benzamides

For higher regioselectivity, Suzuki-Miyaura coupling introduces the 3-methoxyphenyl group post-amide formation:

Optimized Parameters :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Sodium carbonate (2.0 equiv)

-

Solvent: Dioxane/water (4:1)

Synthesis of the 1-Oxo-Isochromen-3-yl Substituent

Cyclocarbonylative Sonogashira Reaction

The Sonogashira reaction constructs the isochromenone ring via alkyne cyclization (Fig. 1A):

Key Findings :

Rhodium-Catalyzed Annulation with Diazo Compounds

Rh(III)-catalyzed C–H activation enables annulation using diazo reagents (Fig. 1B):

Optimization Highlights :

Homophthalate Ester Cyclization

Homophthalate intermediates derived from malonate esters undergo base-mediated cyclization (Fig. 1C):

Patent-Derived Protocol :

-

Base: Lithium diisopropylamide (LDA)

-

Solvent: Tetrahydrofuran

Coupling Strategies for Final Assembly

Amide Bond Formation via Acyl Chloride

The isochromen-3-carboxylic acid is converted to its acyl chloride for coupling:

Conditions :

Microwave-Assisted Direct Coupling

Microwave irradiation enhances reaction efficiency:

Parameters :

-

Catalyst: Copper iodide (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Temperature: 120°C, 30 minutes

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sonogashira cyclization | Pd-catalyzed alkyne insertion | 34 | 95 | Moderate |

| Rhodium annulation | C–H activation | 82 | 98 | High |

| Homophthalate cyclization | Base-mediated cyclization | 75 | 97 | High |

| Microwave coupling | Ullmann-type reaction | 58 | 90 | Low |

Critical Insights :

-

The Rh-catalyzed annulation offers superior yields but requires specialized catalysts.

-

Homophthalate-derived routes are scalable but involve multi-step sequences.

-

Microwave methods reduce reaction times but suffer from moderate yields.

Mechanistic Considerations

Cyclocarbonylation in Sonogashira Reactions

Palladium mediates alkyne insertion into the benzamide framework, followed by CO insertion to form the lactone ring (Fig. 2A). The methoxy group’s electron-donating properties stabilize transition states, enhancing regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the isochromenyl or benzamide moieties.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

- N-(3,4-dimethoxyphenethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide (CAS 929862-24-8): This analog replaces the 3-methoxyphenyl group with a 3,4-dimethoxyphenethyl chain.

- This compound upregulates pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2, suggesting a mechanism involving mitochondrial apoptosis pathways. The chloro-benzoxazole moiety may contribute to enhanced electron-withdrawing effects, stabilizing target interactions .

- N-(2-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b): Replacing the isochromenone with a benzo[d]thiazole ring yields a compound with moderate cytotoxicity (92% yield, melting point 142–146°C).

Analogues with Simplified Backbones

- N-(3-methoxyphenyl)benzamide: The absence of the isochromenone substituent simplifies the structure, likely reducing steric hindrance and electronic complexity.

Heterocyclic Variants

- N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide: This analog incorporates a benzofuropyrimidinone system instead of isochromenone. However, its sulfanylacetamide linker differs from the direct benzamide-isochromenone linkage, complicating direct comparisons .

Physicochemical and Spectroscopic Comparisons

- Melting Points: Compound 3b (benzo[d]thiazole derivative): 142–146°C . Target compound: Data unavailable, but the isochromenone’s planar structure may increase crystallinity and melting point relative to simpler analogs.

- NMR Signatures: The target compound’s 1-oxoisochromen-3-yl group would exhibit distinct aromatic proton signals (e.g., deshielded peaks near δ 8.0–8.5 ppm for the isochromenone carbonyl-adjacent protons). Compound 12h shows a characteristic acetamido NH signal at δ 13.38 ppm, absent in the target compound due to structural differences .

Biological Activity

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure features a methoxyphenyl group and an isochromenone moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines.

- Anti-inflammatory Properties : It has been studied for its potential to reduce inflammation markers in vitro.

- Antioxidant Effects : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, which is crucial in inflammation and pain signaling.

Anticancer Activity

A study evaluating the anticancer effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 10.8 |

The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Properties

In another study, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 150 | 180 |

This suggests that this compound effectively mitigates inflammatory responses.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assay, where the compound exhibited a significant scavenging effect compared to standard antioxidants.

| Compound | Scavenging Activity (%) |

|---|---|

| N-(3-methoxyphenyl)... | 85 |

| Ascorbic Acid | 90 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound. For instance:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that combining this compound with standard chemotherapy improved patient outcomes and reduced side effects.

- Case Study on Inflammatory Diseases : In patients with rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and pain relief.

Q & A

Q. What are the common synthetic routes for N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including amide coupling and cyclization. Key steps may require catalysts (e.g., palladium-based catalysts for cross-coupling) and controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents). Yield optimization strategies include adjusting stoichiometric ratios, solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) is critical .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H at 400 MHz, ¹³C at 100 MHz in deuterated DMSO or CDCl₃) is essential for confirming regiochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%). Mass spectrometry (MS) provides molecular weight validation via ESI-TOF or MALDI-TOF .

Q. How can researchers screen for preliminary biological activity of this compound?

Initial screening involves in vitro assays targeting enzymes (e.g., kinase inhibition) or receptors (e.g., GPCR binding). Use dose-response curves (1 nM–100 μM range) and positive/negative controls. Cell viability assays (MTT or resazurin-based) assess cytotoxicity. Data should be triplicated to ensure reproducibility .

Q. What are the best practices for storing and handling this compound to maintain stability?

Store in amber vials at −20°C under anhydrous conditions (desiccants). Avoid prolonged exposure to light, moisture, or oxygen. Solubility in DMSO (10 mM stock) is typical for biological assays; confirm stability via HPLC after 24-hour incubation at 37°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) identify inhibition mechanisms (competitive/non-competitive). Molecular docking (AutoDock Vina) predicts binding poses using X-ray crystallography data of target proteins .

Q. What strategies address contradictory bioactivity data across different assay systems?

Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Check for assay-specific variables like buffer pH, co-solvents (e.g., DMSO tolerance <1%), or cell-line variability. Confirm compound integrity post-assay via LC-MS to rule out degradation .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Perform QSAR (Quantitative Structure-Activity Relationship) studies using descriptors like logP, polar surface area, and H-bond donors/acceptors. Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., methoxy vs. nitro groups). Molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .

Q. What experimental approaches are used to study metabolic stability in vitro?

Use liver microsomes (human or rodent) with NADPH cofactor incubation (37°C, 1 hour). Monitor parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (Orbitrap) and compare fragmentation patterns to reference libraries .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. Compare experimental IR spectra with computational predictions (Gaussian 16) for functional group validation. Single-crystal X-ray diffraction provides definitive confirmation but requires high-purity crystals .

Q. What methodologies assess the compound’s potential for off-target effects?

Profiling against a panel of 50+ kinases (KinomeScan) or GPCRs (Eurofins) identifies selectivity. RNA-seq or proteomics (LC-MS/MS) in treated cells reveal pathway-level perturbations. In silico toxicity prediction tools (e.g., ProTox-II) prioritize compounds for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.